5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane
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Overview
Description
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 4-methylphenyl group and two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane typically involves the reaction of 4-methylphenyl boronic acid with 2,2-dimethyl-1,3-propanediol. The reaction is carried out under specific conditions to ensure the formation of the desired dioxane ring structure .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be explored for potential biological activities.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and the nature of the reactions it undergoes. Detailed mechanistic studies are essential to fully understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3-dioxane: Similar structure but lacks the 4-methyl group on the phenyl ring.
5,5-Dimethyl-2-(4-chlorophenyl)-1,3-dioxane: Contains a chlorine atom instead of a methyl group on the phenyl ring.
5,5-Dimethyl-2-(4-methoxyphenyl)-1,3-dioxane: Features a methoxy group on the phenyl ring.
Uniqueness
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and behaviors compared to its analogs.
Properties
CAS No. |
38252-14-1 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5,5-dimethyl-2-(4-methylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-10-4-6-11(7-5-10)12-14-8-13(2,3)9-15-12/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
RZKXQWHDPGWAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC(CO2)(C)C |
Origin of Product |
United States |
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